A Technical Guide to Fmoc-DL-Nle-OH: A Non-Proteinogenic Building Block for Advanced Peptide Synthesis
A Technical Guide to Fmoc-DL-Nle-OH: A Non-Proteinogenic Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-DL-norleucine (Fmoc-DL-Nle-OH), a non-proteinogenic amino acid derivative crucial for modern peptide chemistry. This document details its physicochemical properties, its strategic role in peptide synthesis, and comprehensive experimental protocols for its incorporation into peptide sequences. Furthermore, it explores the biological significance of norleucine-containing peptides and their potential to modulate key signaling pathways in therapeutic development.
Introduction to Fmoc-DL-Nle-OH
Fmoc-DL-Nle-OH is a racemic mixture of the D- and L-enantiomers of norleucine, an acyclic isomer of leucine. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, making it a standard building block in solid-phase peptide synthesis (SPPS). The use of the DL-racemic mixture is a deliberate strategy in drug discovery, primarily for the generation of peptide libraries with stereochemical diversity at a specific position. This approach allows for the synthesis of a pair of diastereomeric peptides in a single process, which can then be screened for desired biological activities.
Norleucine is often employed as a substitute for methionine to prevent oxidation, thereby enhancing the stability and shelf-life of a peptide. The incorporation of the D-enantiomer of norleucine can significantly increase a peptide's resistance to proteolytic degradation, leading to a longer in vivo half-life.
Physicochemical Properties of Fmoc-Nle-OH Enantiomers
While this guide focuses on the DL-racemic mixture, the properties of the individual enantiomers are foundational.
| Property | Fmoc-L-Nle-OH | Fmoc-D-Nle-OH |
| Synonyms | Fmoc-L-norleucine, N-α-Fmoc-L-norleucine | Fmoc-D-norleucine, N-Fmoc-D-norleucine |
| CAS Number | 77284-32-3[1][2][3][4] | 112883-41-7[5][6] |
| Molecular Formula | C₂₁H₂₃NO₄[1][2][5] | C₂₁H₂₃NO₄[5][6] |
| Molecular Weight | 353.41 g/mol [1][2] | 353.41 g/mol [5][6] |
| Appearance | White to off-white powder[1][3] | White to off-white powder |
| Melting Point | 137-147 °C[1] | 141-144 °C |
| Purity (Typical) | ≥98%[1][2] | ≥98%[6] |
| Solubility | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][7] | Soluble in DMF and other organic solvents. |
| Optical Rotation | -19°± 2° (C=1, DMF)[1] | Not applicable for the racemic mixture. |
Role of Fmoc-DL-Nle-OH in Peptide Synthesis
The primary application of Fmoc-DL-Nle-OH is as a building block in Solid-Phase Peptide Synthesis (SPPS). The Fmoc protecting group is stable under a variety of reaction conditions but is readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF). This orthogonality allows for the selective deprotection of the α-amino group, enabling the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The use of the DL-racemic mixture introduces stereochemical diversity, which is particularly valuable in the generation of peptide libraries for screening purposes. This can lead to the discovery of peptides with novel conformations and enhanced biological activities.
Advantages of Incorporating Norleucine
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Methionine Replacement: Norleucine is isosteric to methionine but lacks the oxidizable sulfur atom. Replacing methionine with norleucine can prevent oxidative degradation of the peptide, thereby increasing its stability and shelf-life.
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Increased Proteolytic Stability: The incorporation of the D-enantiomer of norleucine renders the peptide more resistant to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.
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Modulation of Hydrophobicity: The linear four-carbon side chain of norleucine can increase the overall hydrophobicity of a peptide, potentially enhancing its interaction with biological membranes.
Experimental Protocols
The following are generalized protocols for the incorporation of Fmoc-DL-Nle-OH into a peptide sequence using both manual and automated SPPS.
Manual Solid-Phase Peptide Synthesis
This protocol outlines a single coupling cycle for incorporating Fmoc-DL-Nle-OH.
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Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes in a reaction vessel.
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Fmoc Deprotection:
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Drain the DMF.
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Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.
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Drain the solution and repeat the piperidine treatment for another 10-20 minutes.
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Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
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In a separate vessel, dissolve Fmoc-DL-Nle-OH (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
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Add a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.
-
Confirmation of Coupling (Optional): A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction.
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Cycle Repetition: These steps (2-5) are repeated for each subsequent amino acid in the desired peptide sequence.
Automated Solid-Phase Peptide Synthesis
Modern automated peptide synthesizers streamline the SPPS process. A typical automated protocol for a single coupling cycle with Fmoc-DL-Nle-OH would involve the following steps programmed into the synthesizer:
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Fmoc Deprotection: Automated delivery of 20% piperidine in DMF to the reaction vessel, followed by a programmed reaction time and subsequent washing cycles with DMF.
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Amino Acid Delivery and Coupling:
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Automated delivery of a pre-prepared solution of Fmoc-DL-Nle-OH, coupling reagents (e.g., HBTU/DIPEA), and solvent (DMF) to the reaction vessel.
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Programmed coupling time with agitation.
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-
Washing: Automated washing cycles with DMF and DCM.
The synthesizer repeats this cycle for all amino acids in the sequence.
Cleavage and Deprotection
After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
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Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
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Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Precipitate the peptide by adding cold diethyl ether to the filtrate.
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Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Purification and Analysis
The crude peptide, which will be a mixture of two diastereomers, can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Analytical RP-HPLC: To check the purity of the crude product and to optimize the purification conditions.
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Preparative RP-HPLC: To separate the two diastereomers and other impurities. The separation is based on hydrophobicity, and the different stereochemistry can lead to slightly different retention times.
-
Mass Spectrometry: To confirm the molecular weight of the purified peptides.
Quantitative Data
The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. While specific quantitative data for Fmoc-DL-Nle-OH is not extensively published, the following table summarizes typical data for Fmoc-amino acid coupling in SPPS. It is expected that the D- and L-isomers of norleucine will couple with similar efficiency.
| Parameter | Typical Value | Factors Influencing |
| Coupling Efficiency | >99% | Monitored by qualitative tests (e.g., Kaiser test) or quantitative UV monitoring of Fmoc deprotection. Incomplete coupling can lead to deletion sequences. |
| Racemization | <1% | Norleucine is not considered a high-risk amino acid for racemization during coupling. The choice of coupling reagents can influence this. |
| Cleavage Yield | 70-95% | Dependent on the peptide sequence, resin type, and the cleavage cocktail used. |
| Purity of Crude Peptide | 50-90% | Highly sequence-dependent. The use of a DL-amino acid will result in a mixture of diastereomers, affecting the initial purity assessment. |
Biological Significance and Signaling Pathways
The incorporation of norleucine, particularly the D-enantiomer, can impart significant biological properties to peptides.
Antimicrobial and Anticancer Peptides
Many antimicrobial and anticancer peptides are cationic and amphipathic, allowing them to selectively interact with and disrupt the negatively charged membranes of bacterial or cancer cells. The increased hydrophobicity and stability of D-norleucine-containing peptides can enhance this activity.
Neurodegenerative Diseases
Norleucine has been used as a non-oxidizable mimic of methionine to study the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. Replacing methionine with norleucine in Aβ peptides has been shown to reduce their neurotoxic effects.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Conclusion
Fmoc-DL-Nle-OH is a valuable and versatile building block in the field of peptide synthesis. Its use allows for the creation of peptide libraries with stereochemical diversity, and the incorporation of norleucine offers distinct advantages in terms of stability and biological activity. The protocols and information provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize Fmoc-DL-Nle-OH in the design and synthesis of novel peptides with therapeutic potential.
References
- 1. Frontiers | The Early Events That Initiate β-Amyloid Aggregation in Alzheimer’s Disease [frontiersin.org]
- 2. Aβ aggregation and possible implications in Alzheimer's disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gosset.ai [gosset.ai]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
